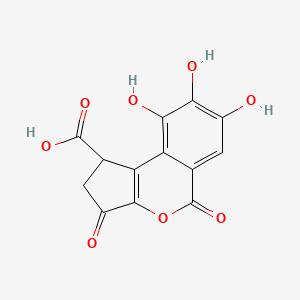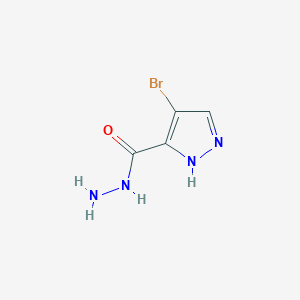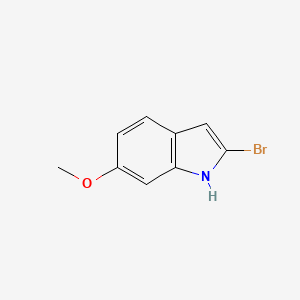
Brevifolincarboxylic acid
Vue d'ensemble
Description
Brevifolincarboxylic acid is a phenol that has been found in D. chrysantha and has anticancer and anti-inflammatory activities . It inhibits the proliferation of PC-14 lung cancer cells and reduces LPS-induced increases in nitric oxide (NO) production in RAW 264.7 macrophages .
Molecular Structure Analysis
The molecular formula of Brevifolincarboxylic acid is C13H8O8 . The SMILES representation is O=C1OC2=C (C3=C1C=C (O)C (O)=C3O)C (C (O)=O)CC2=O .Physical And Chemical Properties Analysis
Brevifolincarboxylic acid has a molecular weight of 292.2 g/mol . It is a solid substance with a density of 2.0±0.1 g/cm3 .Applications De Recherche Scientifique
Anticancer Activity
Brevifolincarboxylic acid has been found to have anticancer activities . It has been shown to inhibit the proliferation of PC-14 lung cancer cells . This suggests that it could potentially be used in the development of new anticancer drugs.
Anti-inflammatory Activity
Brevifolincarboxylic acid also exhibits anti-inflammatory activities . It has been found to reduce LPS-induced increases in nitric oxide (NO) production in RAW 264.7 macrophages . This indicates that it could be used in the treatment of inflammatory diseases.
Nitric Oxide Signaling
Brevifolincarboxylic acid is involved in nitric oxide signaling . Nitric oxide is a key signaling molecule in the body, involved in a variety of physiological and pathological processes. Brevifolincarboxylic acid’s effect on nitric oxide production suggests it could be used in research into these processes.
Immunology & Inflammation
Brevifolincarboxylic acid has applications in the field of immunology and inflammation . Its anti-inflammatory properties suggest it could be used in the study of immune responses and the development of new treatments for inflammatory diseases.
Radical Scavenging Effects
Brevifolincarboxylic acid has been found to exhibit radical scavenging effects . This suggests it could be used in the development of new antioxidants.
Natural Products Research
Brevifolincarboxylic acid is a natural product found in certain plants . This makes it of interest in the field of natural products research , where it could be used to study the bioactive compounds produced by plants.
Mécanisme D'action
Propriétés
IUPAC Name |
7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJWMFPFMLRLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brevifolincarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)


![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)



